molecular formula C10H18N2O5 B13829913 Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl-

Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl-

Katalognummer: B13829913
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: GWGVQRARSJHUPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- is a complex organic compound with significant applications in various scientific fieldsHeptanedioic acid is a dicarboxylic acid that plays a crucial role in the biosynthesis of lysine, an essential amino acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- typically involves multiple steps, starting from heptanedioic acid. One common method involves the acetylation of heptanedioic acid followed by amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of solvents such as methanol and the application of heat (e.g., 50°C) are common in the preparation process .

Analyse Chemischer Reaktionen

Types of Reactions

Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other dicarboxylic acids may not be suitable .

Eigenschaften

Molekularformel

C10H18N2O5

Molekulargewicht

246.26 g/mol

IUPAC-Name

2-acetamido-6-amino-2-methylheptanedioic acid

InChI

InChI=1S/C10H18N2O5/c1-6(13)12-10(2,9(16)17)5-3-4-7(11)8(14)15/h7H,3-5,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)

InChI-Schlüssel

GWGVQRARSJHUPI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(C)(CCCC(C(=O)O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.